Differential Lipophilicity (clogP) for Enhanced Pharmacokinetic Properties vs. Unsubstituted Core
The introduction of a chlorine atom at the 2-position of the oxazole ring significantly increases the calculated partition coefficient (clogP) relative to the unsubstituted oxazole-4-carboxylic acid core. The target compound exhibits an XLogP3 value of 1.2 [1], which is substantially higher than the XLogP of 0.2 reported for oxazole-4-carboxylic acid [2]. This represents a six-fold increase in lipophilicity, which can directly influence membrane permeability and bioavailability.
| Evidence Dimension | Lipophilicity (calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Oxazole-4-carboxylic acid (CAS 23012-13-7) XLogP = 0.2 |
| Quantified Difference | Δ = +1.0 log unit (6-fold increase in lipophilicity) |
| Conditions | In silico calculation (XLogP3 model) |
Why This Matters
For medicinal chemistry procurement, a higher logP value (closer to the optimal range of 1-3 for oral drugs) suggests 2-chlorooxazole-4-carboxylic acid is a more favorable starting point for lead optimization than the hydrophilic unsubstituted core, potentially reducing the number of synthetic iterations needed to achieve desirable drug-like properties.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44182043, 2-Chlorooxazole-4-carboxylic acid. View Source
- [2] Baidu Baike. (n.d.). Oxazole-4-carboxylic acid. View Source
